molecular formula C7H13NO2 B1322918 N-Methyltetrahydro-2H-pyran-4-carboxamide CAS No. 1017781-43-9

N-Methyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1322918
CAS No.: 1017781-43-9
M. Wt: 143.18 g/mol
InChI Key: MGZFJPUAQNIUOD-UHFFFAOYSA-N
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Description

N-Methyltetrahydro-2H-pyran-4-carboxamide is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the tetrahydro-2H-pyran-4-carboxamide scaffold have demonstrated relevant biological activities in preclinical research. For instance, structurally similar carboxamide derivatives have been developed as agonists for cannabinoid receptors (CB1/CB2) . Another close analogue, where the amide nitrogen is substituted with a methoxy group (N-methoxy-N-methyl-tetrahydro-2H-pyran-4-carboxamide), is used as a synthetic building block . Furthermore, the tetrahydro-2H-pyran ring is a common structural motif found in investigational compounds, including selective inhibitors of cyclin-dependent kinases (CDKs) for anticancer research and matrix metalloproteinase (MMP) inhibitors that have been investigated in clinical trials for conditions like Hepatitis C . As a high-purity building block, this compound provides researchers with a valuable starting point for the synthesis and development of novel molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8-7(9)6-2-4-10-5-3-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZFJPUAQNIUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation via Reaction of Methyl Tetrahydropyran-4-carboxylate with N,O-Dimethylhydroxylamine Hydrochloride

  • Reaction Overview:
    Methyl tetrahydropyran-4-carboxylate is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of isopropylmagnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) solvent under inert atmosphere conditions.

  • Conditions:

    • Temperature: Initially at -30°C, then stirred at -5°C for 1 hour
    • Atmosphere: Argon or nitrogen to maintain inert conditions
    • Solvent: THF
    • Reagents: Methyl tetrahydropyran-4-carboxylate (10 mmol), N,O-dimethylhydroxylamine hydrochloride (15.5 mmol), isopropylmagnesium chloride (30 mmol, 2.0 M in THF)
  • Procedure:
    The ester and hydroxylamine hydrochloride are dissolved and stirred in THF. The Grignard reagent is added dropwise at low temperature. After reaction completion, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation under reduced pressure.

  • Yield and Purity:
    Approximately 58% yield of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide is obtained. The product is characterized by ¹H NMR and boiling point data (125–129°C at 8.0 hPa).

Parameter Details
Starting Material Methyl tetrahydropyran-4-carboxylate
Reagent N,O-dimethylhydroxylamine hydrochloride
Catalyst/Base Isopropylmagnesium chloride (Grignard)
Solvent Tetrahydrofuran (THF)
Temperature -30°C to -5°C
Atmosphere Argon/Nitrogen (inert)
Reaction Time 1 hour
Yield 58%
Purification Distillation under reduced pressure
Characterization ¹H NMR, boiling point

Chemical Reactions Analysis

Types of Reactions

N-Methyltetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Methyltetrahydro-2H-pyran-4-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical processes within cells. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methyltetrahydro-2H-pyran-4-amine: Another pyran derivative with similar structural features.

    Methyl tetrahydro-2H-pyran-4-carboxylate: A related compound used in organic synthesis.

Uniqueness

N-Methyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor sets it apart from other similar compounds, making it valuable in both research and industrial applications.

Biological Activity

N-Methyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound contains a tetrahydropyran ring and a carboxamide functional group, which are significant for interacting with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C8H15NO2C_8H_{15}NO_2, with a molecular weight of approximately 157.21 g/mol. The presence of the tetrahydropyran ring enhances the compound's stability and bioavailability, making it an interesting candidate for further research.

This compound primarily interacts with cannabinoid receptors, specifically CB1 and CB2, which play crucial roles in pain modulation and other physiological processes. The compound's ability to mimic natural substrates allows it to influence various signaling pathways, potentially leading to analgesic effects without significant central nervous system (CNS) penetration.

Antinociceptive Effects

Research indicates that this compound exhibits notable antinociceptive properties . Studies have shown that compounds with similar structures can act as cannabinoid receptor agonists, providing pain relief while minimizing CNS side effects .

Antibacterial Activity

In addition to its analgesic properties, this compound has demonstrated antibacterial activity against various strains. This suggests potential applications in treating infections, particularly in cases where conventional antibiotics may fail.

Cytotoxicity and Cell Viability

Cytotoxicity studies using the MTT assay reveal that this compound can affect cell viability in certain cancer cell lines. The compound's interaction with cellular pathways involved in proliferation and apoptosis indicates its potential as a chemotherapeutic agent .

Data Tables

Biological Activity Mechanism Reference
AntinociceptiveCB1/CB2 agonism
AntibacterialDisruption of bacterial cell wall
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Analgesic Properties : A study highlighted the effectiveness of this compound as an analgesic in rodent models, showing significant pain relief without the typical CNS side effects associated with traditional analgesics .
  • Antibacterial Research : Another investigation focused on the antibacterial properties of related compounds, demonstrating efficacy against resistant bacterial strains. This underscores the potential for this compound in developing new antibacterial therapies.
  • Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines indicated that treatment with this compound led to reduced viability and increased apoptosis markers, suggesting its utility in cancer treatment strategies .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield Optimization
Indole couplingEthanol, reflux, Lewis acid catalyst (e.g., ZnCl₂)Catalyst screening (0.5–5 mol%), solvent purity control
Amide formationDCM, room temperature, DCC as coupling agentStoichiometric control (1.2:1 amine:acid ratio), inert atmosphere

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide coupling, while ethanol minimizes side reactions in indole alkylation .
  • Temperature control : Reflux conditions (70–80°C) for cyclization vs. room temperature for sensitive intermediates .
  • Catalyst tuning : Lewis acids (e.g., ZnCl₂) improve regioselectivity; screening catalysts at 1–5 mol% reduces by-products .

Data Contradiction Analysis : Conflicting yields (e.g., 40% vs. 65% for same step) may arise from trace moisture or oxygen. Use Karl Fischer titration for solvent drying validation .

Basic: What characterization techniques confirm the structural integrity of these compounds?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., methoxyphenyl singlet at δ 3.8 ppm) and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₂NO₃: calc. 300.1594, obs. 300.1596) .
  • X-ray Crystallography : Resolves tetrahydropyran ring conformation in crystalline derivatives .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer vs. serum-containing media) .
  • Target validation : Use CRISPR-edited cell lines to confirm specificity for receptors (e.g., GPCR vs. kinase off-target effects) .
  • Meta-analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

Advanced: How to design experiments for studying target interactions?

Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for carboxamide derivatives to immobilized proteins .
  • Molecular Dynamics (MD) Simulations : Model tetrahydropyran ring flexibility in ligand-receptor docking (e.g., 100 ns simulations with AMBER) .
  • In vivo pharmacokinetics : Administer radiolabeled analogs (e.g., ¹⁴C) to track tissue distribution in rodent models .

Basic: What are common solubility and stability challenges?

Answer:

  • Solubility : Hydrophobic derivatives require DMSO/cosolvent systems (e.g., 10% Cremophor EL) for in vitro assays .
  • Stability : Hydrolytic degradation of the carboxamide group in acidic conditions (pH <5); use lyophilization for long-term storage .

Q. Stability Data :

ConditionHalf-life (Days)Degradation Products
pH 7.4, 25°C>30None detected
pH 2.0, 37°C7Carboxylic acid derivative

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Compare N-methyl vs. N-cyclohexyl analogs to assess steric effects on receptor binding .
  • Substituent scanning : Synthesize derivatives with halogens (Cl, F) or electron-donating groups (OCH₃) at the 4-phenyl position .
  • Activity cliffs : Identify abrupt potency changes (e.g., 10-fold drop with CH₃→CF₃ substitution) via dose-response curves .

Basic: What are typical side reactions during synthesis?

Answer:

  • Over-alkylation : Occurs in indole ethylation; mitigate with slow reagent addition and TLC monitoring .
  • Racemization : Observed in chiral tetrahydropyran intermediates; use low-temperature (-20°C) coupling conditions .

Q. By-Product Mitigation :

ReactionBy-ProductSolution
Amide couplingUrea derivativesPre-activate carboxylic acid with Cl⁻ leaving groups
CyclizationRing-opened diolsUse anhydrous solvents and molecular sieves

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
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N-Methyltetrahydro-2H-pyran-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.